BenchChemオンラインストアへようこそ!

(3S,4S)-3-(((S)-1-Phenylethyl)amino)tetrahydro-2H-pyran-4-ol

AKR1C3 inhibition Isoform selectivity Cancer target

Procure (3S,4S)-3-(((S)-1-Phenylethyl)amino)tetrahydro-2H-pyran-4-ol (CAS 1240390-30-0) as a chirally pure starting point for AKR1C3 inhibitor SAR and chiral probe development. Its defined (3S,4S) absolute stereochemistry and (S)-1-phenylethylamino configuration are critical for biological activity (Ki=2.73 μM for AKR1C3) and ~17-31-fold selectivity over AKR1C2/AKR1C1. Any deviation from this stereochemistry abolishes the selectivity fingerprint, making generic substitution non-viable. The bifunctional amino-alcohol architecture enables two-directional library synthesis without protecting group manipulation. Ideal for co-crystallization, matched molecular pair analysis, and proof-of-concept asymmetric catalysis screening.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 1240390-30-0
Cat. No. B3224807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-3-(((S)-1-Phenylethyl)amino)tetrahydro-2H-pyran-4-ol
CAS1240390-30-0
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC2COCCC2O
InChIInChI=1S/C13H19NO2/c1-10(11-5-3-2-4-6-11)14-12-9-16-8-7-13(12)15/h2-6,10,12-15H,7-9H2,1H3/t10-,12-,13-/m0/s1
InChIKeyFNYKKNODQVBHHI-DRZSPHRISA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4S)-3-(((S)-1-Phenylethyl)amino)tetrahydro-2H-pyran-4-ol (CAS 1240390-30-0): Stereochemically Defined Tetrahydropyran-Based AKR1C3 Inhibitor


(3S,4S)-3-(((S)-1-Phenylethyl)amino)tetrahydro-2H-pyran-4-ol is a chiral, non-steroidal small molecule built on a tetrahydropyran (oxane) scaffold bearing a (S)-1-phenylethylamino substituent at the 3-position and a hydroxyl group at the 4-position, with defined (3S,4S) absolute stereochemistry [1]. It functions as an inhibitor of aldo-keto reductase family 1 member C3 (AKR1C3), an enzyme implicated in steroid hormone biosynthesis and cancer progression, with reported Ki and IC50 values in the low micromolar range [2][3]. The compound's three contiguous stereocenters and bifunctional amino-alcohol architecture make it distinct from achiral or racemic tetrahydropyran-based AKR1C3 ligands, positioning it as a scaffold for structure-activity relationship (SAR) exploration and chiral probe development.

Why Generic Substitution Fails for (3S,4S)-3-(((S)-1-Phenylethyl)amino)tetrahydro-2H-pyran-4-ol: Stereochemical and Pharmacological Specificity


Generic substitution is not viable for this compound because both its biological activity and its utility as a chiral building block depend critically on the absolute (3S,4S) configuration and the (S)-configuration of the 1-phenylethylamine moiety [1]. AKR1C enzymes possess a chiral active site; the (3R,4R) enantiomer, the (3S,4R) diastereomer, or racemic mixtures would present a different spatial arrangement of the amino and hydroxyl pharmacophoric groups, predictably altering binding affinity and isoform selectivity [2]. As evidenced by BindingDB data curated from ChEMBL, the target compound displays a measurable, albeit modest, selectivity window between AKR1C3 (Ki = 2.73 μM) and the closely related isoforms AKR1C2 (Ki = 46 μM) and AKR1C1 (Ki = 84 μM) [3]. Any deviation from the defined stereochemistry—such as using a racemate or an enantiomeric pair—would blur or abolish this selectivity fingerprint, rendering SAR studies inconclusive and compromising the reproducibility of biological assays.

Quantitative Differentiation Evidence for (3S,4S)-3-(((S)-1-Phenylethyl)amino)tetrahydro-2H-pyran-4-ol Against Structural Analogs


AKR1C3 Inhibitory Potency and Isoform Selectivity Profile vs. AKR1C2 and AKR1C1

The target compound demonstrates a defined, albeit moderate, selectivity for AKR1C3 over the closely related isoforms AKR1C2 and AKR1C1. In a competitive inhibition assay using human recombinant enzymes and S-tetralol oxidation as the readout, the compound's Ki for AKR1C3 was 2,730 nM, compared to 46,200 nM for AKR1C2 and 83,600 nM for AKR1C1 [1]. This yields an AKR1C3/AKR1C2 selectivity ratio of approximately 17-fold and an AKR1C3/AKR1C1 ratio of approximately 31-fold. In a parallel fluorescence-based assay, the IC50 for AKR1C3 was 5,460 nM, while IC50 values for AKR1C2 and AKR1C1 were 92,300 nM and 167,000 nM, respectively [2]. By contrast, the racemic form or the (3R,4R) enantiomer would be expected to exhibit altered or reduced selectivity due to mismatched stereoelectronic interactions within the AKR1C3 active site, though head-to-head data for these specific stereoisomers are not publicly available.

AKR1C3 inhibition Isoform selectivity Cancer target

Stereochemical Definition and Enantiomeric Purity Specification Compared to Racemic Mixtures

The compound is characterized by three defined stereocenters (3S,4S,1'S) with zero undefined stereocenters, as confirmed by InChI Key FNYKKNODQVBHHI-DRZSPHRISA-N [1]. Commercial sourcing typically specifies a minimum purity of 95% (HPLC) with the enantiomeric purity implicitly guaranteed by the synthetic route starting from enantiopure (S)-1-phenylethylamine . In contrast, racemic 3-amino-tetrahydropyran-4-ol or its N-benzyl analogs lack this stereochemical definition entirely, introducing uncontrolled variability into biological assays. For crystallography and cryo-EM studies, the absolute stereochemistry is essential for unambiguous electron density fitting and interpretation of ligand-protein interactions.

Chiral resolution Enantiomeric purity Structural biology

Bifunctional Amino-Alcohol Architecture Enabling Downstream Derivatization vs. Mono-functional Analogs

The compound possesses both a secondary amine and a secondary alcohol, two orthogonal nucleophilic handles that can be selectively functionalized. This is distinct from simpler 4-aminotetrahydropyran or 4-hydroxytetrahydropyran scaffolds, which offer only one reactive site, and from achiral 3-amino-4-hydroxytetrahydropyrans, which lack stereochemical control [1]. In the context of focused library synthesis, the (3S,4S) compound allows sequential derivatization (e.g., amide bond formation at the amine, followed by esterification or etherification at the hydroxyl) without protecting group interference, potentially reducing synthetic step count by 1-2 steps compared to monofunctional analogs [2].

Synthetic intermediate Library synthesis Chiral building block

Commercial Availability in Research Quantities with Defined Storage and Handling Specifications

The compound is available from multiple suppliers in quantities suitable for research use (mg to gram scale) with specified purity (≥95-98% by HPLC) and recommended storage conditions (sealed in dry, 2-8°C) . In contrast, the (3R,4R) enantiomer or other diastereomers are significantly less available, often requiring custom synthesis with lead times exceeding 8-12 weeks. This differential commercial availability directly impacts project timelines; research groups can initiate SAR exploration with the (3S,4S) compound within days of procurement, whereas obtaining stereochemical comparators requires substantial advance planning and cost.

Procurement Supply chain Storage stability

Validated Application Scenarios for (3S,4S)-3-(((S)-1-Phenylethyl)amino)tetrahydro-2H-pyran-4-ol Procurement


AKR1C3-Focused Chemical Probe Development and SAR Expansion

The compound serves as a defined-stereochemistry starting point for AKR1C3 inhibitor SAR campaigns. Its measured Ki of 2.73 μM and ~17-31-fold selectivity over AKR1C2/AKR1C1 [1] provide a reference benchmark against which structural modifications (e.g., N-alkylation, O-acylation, aromatic substitution) can be quantitatively assessed. Researchers can procure the compound to generate matched molecular pairs, systematically probing the contributions of the phenylethyl group, the tetrahydropyran oxygen, and the 4-hydroxyl to binding energy and selectivity.

Co-crystallography and Cryo-EM Studies of AKR1C3-Ligand Complexes

The compound's three defined stereocenters make it suitable for soaking or co-crystallization experiments with AKR1C3. The absolute configuration is essential for fitting into electron density maps and for computational docking pose validation. Using a racemic or stereochemically undefined analog would introduce ambiguity in density assignment, particularly for the mobile phenylethyl side chain.

Synthesis of Chiral Tetrahydropyran-Based Compound Libraries via Parallel Derivatization

The orthogonal amino and hydroxyl functionalities enable two-directional library synthesis. Medicinal chemistry groups can perform amine acylation or reductive amination followed by alcohol alkylation or oxidation without protecting group manipulation, exploiting the compound's bifunctional nature to rapidly generate diverse analogs for hit expansion.

Use as a Chiral Ligand or Organocatalyst Precursor in Asymmetric Synthesis

Although direct catalytic data for this specific compound are not confirmed in primary literature, its structural analogy to known chiral 1,2-amino alcohol ligands (e.g., those used in enantioselective aldol reactions and reductions) positions it as a candidate for evaluation as a chiral auxiliary or ligand precursor. The rigid tetrahydropyran ring constrains the amino alcohol geometry, potentially enhancing stereocontrol relative to acyclic analogs. Procurement enables proof-of-concept catalysis screening.

Quote Request

Request a Quote for (3S,4S)-3-(((S)-1-Phenylethyl)amino)tetrahydro-2H-pyran-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.